molecular formula C21H20N4O4 B2590610 N-(2,4-dimethoxybenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide CAS No. 1207056-64-1

N-(2,4-dimethoxybenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide

Cat. No. B2590610
CAS RN: 1207056-64-1
M. Wt: 392.415
InChI Key: JAOUYBTYDCMHFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxybenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H20N4O4 and its molecular weight is 392.415. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxybenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxybenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Indole derivatives, like our compound of interest, have been studied for their potential in cancer therapy. The indole nucleus is a common structure found in many synthetic drug molecules, which can bind with high affinity to multiple receptors, aiding in the development of new therapeutic agents . Specifically, the compound’s ability to interact with cellular machinery may inhibit the growth of cancer cells, making it a promising candidate for further research in oncology.

Antiviral Properties

Compounds with an indole base structure have shown inhibitory activity against various viruses. For instance, certain indole derivatives have been reported to possess significant antiviral activities, including against influenza A and Coxsackie B4 virus . The structural features of our compound suggest that it could be synthesized into derivatives that might exhibit antiviral efficacy, which is a valuable area of research given the ongoing global challenges with viral diseases.

Anti-inflammatory and Analgesic Effects

Indole derivatives have also been identified with anti-inflammatory and analgesic activities. These compounds can be compared with known drugs like indomethacin and celecoxib, providing a measure of their effectiveness and potential side effects . The compound’s molecular structure could be modified to enhance these properties, offering a pathway to new pain management solutions.

Antimicrobial Activity

The indole ring system is known to contribute to antimicrobial properties. Research into indole derivatives has revealed their potential to combat bacterial infections, which is crucial in the face of rising antibiotic resistance . The compound could be a starting point for the synthesis of new antimicrobial agents.

Antidiabetic Potential

Indole derivatives have been explored for their antidiabetic effects. By influencing various biological pathways, these compounds can potentially regulate blood glucose levels . Further research into our compound could lead to the development of novel antidiabetic medications.

Neuroprotective Applications

The indole moiety is a key feature in many neuroactive substances. Derivatives of indole have been investigated for their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases . The compound’s ability to cross the blood-brain barrier and interact with neural receptors makes it a candidate for neurological research.

properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c1-28-14-8-7-13(17(9-14)29-2)10-22-18(26)11-25-12-23-19-15-5-3-4-6-16(15)24-20(19)21(25)27/h3-9,12,24H,10-11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOUYBTYDCMHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)NC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxybenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.